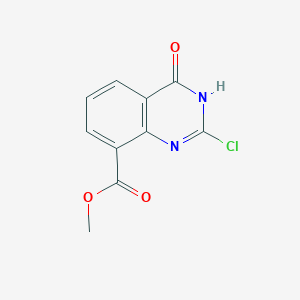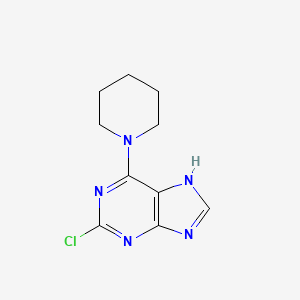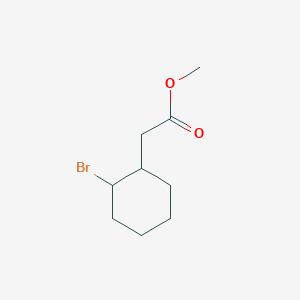
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C₁₂H₉ClFNO and a molecular weight of 237.66 g/mol It is characterized by the presence of a pyridine ring substituted with a 3-chloro-5-fluorophenyl group and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3-pyridylmagnesium bromide, followed by reduction of the resulting intermediate . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form various reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products:
Oxidation: Formation of (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and fluoro substituents may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- (5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanol
- (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol
Comparison:
- Structural Differences: The position of the chloro and fluoro substituents on the phenyl ring varies among these compounds.
- Unique Features: (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol is unique due to its specific substitution pattern, which may influence its chemical reactivity and biological activity.
- Applications: While similar compounds may share some applications, the unique structural features of this compound can lead to distinct properties and potential uses in research and industry.
Properties
CAS No. |
1346692-19-0 |
|---|---|
Molecular Formula |
C12H9ClFNO |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
[5-(3-chloro-5-fluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2 |
InChI Key |
FHNWBSGJQXSWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)







![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)


